molecular formula C7H7BrF2N2 B11756545 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine

2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine

Cat. No.: B11756545
M. Wt: 237.04 g/mol
InChI Key: XVFYAMDFEQDWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two fluorine atoms attached to the ethanamine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-2,2-difluoroethanamine

InChI

InChI=1S/C7H7BrF2N2/c8-6-1-5(2-12-3-6)7(9,10)4-11/h1-3H,4,11H2

InChI Key

XVFYAMDFEQDWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(CN)(F)F

Origin of Product

United States

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